tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and a triazolopyridine moiety with a bromine substituent
Scientific Research Applications
Chemical Synthesis and Intermediate Roles
Synthesis Processes : The compound has been utilized in various chemical synthesis processes. For instance, its derivatives have been synthesized as intermediates in the production of biologically active compounds like crizotinib (Kong et al., 2016). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Pharmaceutical Applications : Derivatives of tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate have been explored for potential pharmaceutical applications. For example, a compound structurally similar to it was studied for its antihypertensive and coronary vasodilating activities, showing promise as a cardiovascular agent (Sato et al., 1980).
Biological Activity Studies : Some derivatives have been assessed for their antimicrobial activities. For instance, novel thiazolo-triazolo-pyridine derivatives exhibited significant biological activity against various microorganisms (Suresh et al., 2016).
Chemical Properties and Characterization
Chemical Characterization : Various studies have focused on the chemical characterization of similar compounds. For example, the structural analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, including its X-ray diffraction studies, provides insights into the molecular structure and interactions of these types of compounds (Sanjeevarayappa et al., 2015).
Crystallographic Studies : The crystal structure of related compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, has been analyzed to understand the molecular packing and hydrogen bonding patterns, which are crucial for pharmaceutical applications (Didierjean et al., 2004).
Mechanism of Action
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . Future research could explore the potential of “tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate” and similar compounds in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyridine Core: :
Properties
IUPAC Name |
tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-11(7-9-20)14-18-13-5-4-12(17)10-21(13)19-14/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALKELBAEIONDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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